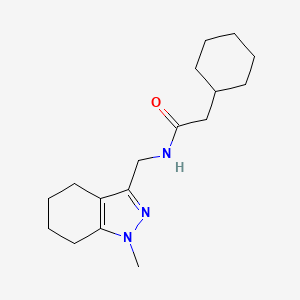
2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclohexyl group, an indazole group (which is a type of heterocyclic aromatic compound), and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The indazole group is a bicyclic compound consisting of fused benzene and pyrazole rings. The cyclohexyl group is a six-membered ring, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The indazole group could potentially undergo electrophilic substitution reactions typical of aromatic compounds. The acetamide group could be involved in various reactions such as hydrolysis, reduction, and nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of different functional groups would influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Reductive-Cleavage Conditions in Sugar Derivatives
Research conducted by Ahn and Gray (1996) delved into the anomerization mechanisms of fully methylated cyclohexyl glycosides under reductive-cleavage conditions. This study sheds light on the chemical behavior of cyclohexyl-based compounds in complex reactions, potentially offering a framework for understanding how similar structural moieties in compounds like 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide might behave under analogous conditions (Ahn & Gray, 1996).
Oxazoline Formation from Acylaminocyclanols
Bannard et al. (1971) explored the rapid and quantitative conversion of trans-2-Acetamidocyclohexanol to oxazoline derivatives. This research is relevant as it demonstrates the reactivity of cyclohexanol derivatives, providing insight into possible chemical transformations and synthetic routes that might be applicable to the synthesis or modification of 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide (Bannard, Gibson, & Parkkari, 1971).
H3 Receptor Antagonists for Cognitive Enhancement
In the realm of neuroscience, the development of novel H3 receptor antagonists, such as GSK189254, demonstrates the therapeutic potential of compounds targeting specific neurological pathways for the treatment of cognitive disorders. This research avenue might be of interest for investigating the neurological implications of 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide (Medhurst et al., 2007).
Anticancer Activity of Thiazole Derivatives
The study by Evren et al. (2019) on the synthesis and biological evaluation of thiazole derivatives as anticancer agents underscores the importance of exploring novel compounds for their potential anticancer properties. Given the structural complexity of 2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide, similar investigations could uncover new avenues for cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Mécanisme D'action
Cyclohexyl Compounds
The cyclohexyl group in “2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide” is a cycloalkane, a type of compound that consists of carbon atoms connected in a ring . Cyclohexyl compounds are known to have various biological activities depending on their substitutions .
Indazole Derivatives
The indazole portion of the molecule is a type of heterocyclic compound, which is a ring structure containing at least two different elements. Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities .
Orientations Futures
Propriétés
IUPAC Name |
2-cyclohexyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-20-16-10-6-5-9-14(16)15(19-20)12-18-17(21)11-13-7-3-2-4-8-13/h13H,2-12H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCFDWHFPFKOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)
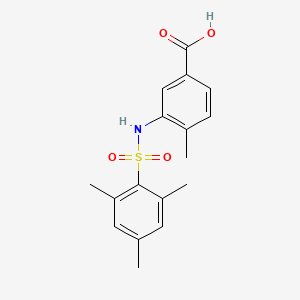

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)
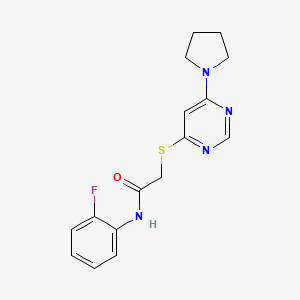
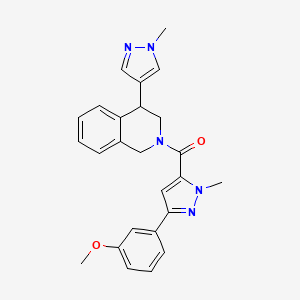
![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
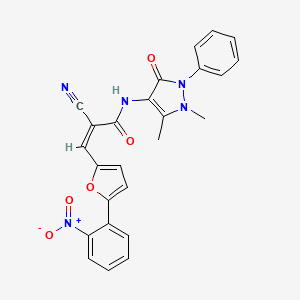
![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
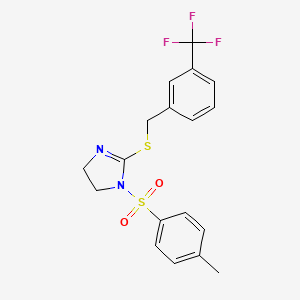

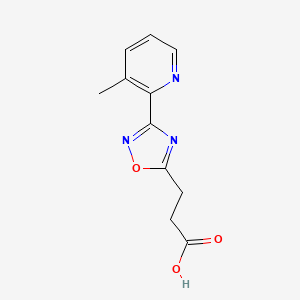
![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)